molecular formula C17H17N3OS B5785071 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B5785071
M. Wt: 311.4 g/mol
InChI Key: PPQDOMBVEPWLSH-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone is a complex organic compound that features a pyrimidine ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with 2-methyl-1H-indole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles attached to the pyrimidine ring.

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid
  • 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone

Uniqueness

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone is unique due to its specific combination of a pyrimidine ring and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone is a derivative of pyrimidine and indole, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N2OSC_{14}H_{16}N_2OS with a molecular weight of approximately 272.36 g/mol. The structure features a pyrimidine ring substituted at positions 4 and 6 with methyl groups and a sulfanyl group, linked to an indole moiety through an ethanone functional group.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor effects. For instance, derivatives of pyrimidine have been shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis in various cancer cell lines by modulating the expression of oncogenes like c-Myc and other proteins involved in cell cycle regulation .

Table 1: Summary of Antitumor Effects

CompoundCell LineMechanism of ActionReference
35fMV4-11Induces apoptosis; decreases c-Myc expression
8CEMInhibits HIV-induced cytopathicity

Antiviral Properties

The compound has also been evaluated for its antiviral activity, particularly against HIV. A study found that derivatives containing the pyrimidine moiety displayed modest anti-HIV activity, indicating that similar structural features might contribute to antiviral efficacy . The mechanism involves inhibition of viral replication pathways.

Enzyme Inhibition

Inhibitory effects on various enzymes have been observed as well. Compounds related to this structure have been investigated for their ability to inhibit tyrosinase, an enzyme critical in melanin production, suggesting potential applications in treating hyperpigmentation disorders .

Table 2: Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition TypeReference
Analog 1TyrosinaseCompetitive
Analog 2TyrosinaseNon-competitive

The biological activities of This compound can be attributed to its ability to interact with specific molecular targets:

  • Cell Cycle Regulation : Induction of apoptosis through modulation of cell cycle proteins.
  • Enzyme Inhibition : Competitive and non-competitive inhibition of key enzymes such as tyrosinase.
  • Antiviral Mechanisms : Disruption of viral replication processes.

Case Studies

Several case studies highlight the efficacy of similar compounds in preclinical models:

  • Antitumor Efficacy in Mouse Models : A study demonstrated that a pyrimidine derivative showed significant tumor regression in xenograft models while maintaining acceptable toxicity levels .
  • In Vitro Studies on HIV : Research indicated that compounds with structural similarities exhibited reduced cytopathicity in HIV-infected cell cultures, suggesting a potential therapeutic avenue for HIV treatment .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-10-8-11(2)19-17(18-10)22-9-15(21)16-12(3)20-14-7-5-4-6-13(14)16/h4-8,20H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQDOMBVEPWLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C2=C(NC3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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